1-Hexen-3-one-d3

Description

BenchChem offers high-quality 1-Hexen-3-one-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexen-3-one-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

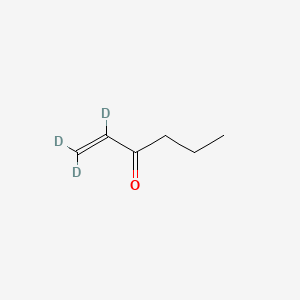

Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

101.16 g/mol |

IUPAC Name |

1,1,2-trideuteriohex-1-en-3-one |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3/i2D2,4D |

InChI Key |

JTHNLKXLWOXOQK-OVLJBECYSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)CCC)[2H] |

Canonical SMILES |

CCCC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexen-3-one-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexen-3-one-d3, a deuterated isotopologue of the volatile organic compound 1-Hexen-3-one. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including metabolic profiling, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

Chemical and Physical Properties

1-Hexen-3-one-d3 is a synthetic, isotopically labeled compound where three hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its utility in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of 1-Hexen-3-one-d3 and 1-Hexen-3-one

| Property | 1-Hexen-3-one-d3 | 1-Hexen-3-one |

| CAS Number | 1335436-53-7[1] | 1629-60-3[2][3] |

| Chemical Formula | C₆H₇D₃O | C₆H₁₀O[2][3] |

| Molecular Weight | 101.16 g/mol | 98.14 g/mol [2] |

| Boiling Point | Not explicitly available; expected to be similar to 1-Hexen-3-one | ~129-130 °C |

| Density | Not explicitly available; expected to be slightly higher than 1-Hexen-3-one | ~0.849 g/mL at 25 °C[4] |

| Refractive Index | Not explicitly available; expected to be similar to 1-Hexen-3-one | ~1.420 - 1.426 at 20 °C[4] |

Synthesis and Purification

The synthesis of 1-Hexen-3-one-d3 typically involves a hydrogen-deuterium exchange reaction on the non-deuterated precursor, 1-Hexen-3-one. Given that 1-Hexen-3-one is an α,β-unsaturated ketone, the protons on the α-carbon are acidic and can be exchanged for deuterium under appropriate conditions.

Experimental Protocol: Synthesis of 1-Hexen-3-one-d3

This protocol is a generalized procedure based on established methods for the deuteration of α,β-unsaturated ketones.

Materials:

-

1-Hexen-3-one

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-Hexen-3-one and a 10-fold molar excess of deuterium oxide.

-

Add a catalytic amount of anhydrous potassium carbonate (approximately 0.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the α-proton signals.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Extract the product with anhydrous diethyl ether (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Hexen-3-one-d3.

Experimental Protocol: Purification of 1-Hexen-3-one-d3

Purification of the crude product is essential to remove any remaining starting material, byproducts, and catalyst.

Materials:

-

Crude 1-Hexen-3-one-d3

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Glass column for chromatography

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in hexane and pack a glass column.

-

Dissolve the crude 1-Hexen-3-one-d3 in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 1-Hexen-3-one-d3.

Analytical Characterization

The identity and purity of the synthesized 1-Hexen-3-one-d3 should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1-Hexen-3-one-d3 is expected to be similar to that of 1-Hexen-3-one, but with a significant reduction or complete absence of the signal corresponding to the α-protons, confirming successful deuteration.

-

²H NMR: The deuterium NMR spectrum should show a signal corresponding to the deuterium atoms introduced at the α-position.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl and vinyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of 1-Hexen-3-one-d3 will be shifted to a higher m/z value compared to the non-deuterated compound, corresponding to the mass of the incorporated deuterium atoms. The mass spectrum of 1-Hexen-3-one shows a molecular ion peak at m/z 98.14.[2] For 1-Hexen-3-one-d3, this peak is expected at approximately m/z 101.16.

Applications in Research and Development

Deuterated compounds like 1-Hexen-3-one-d3 are invaluable tools in several scientific domains.

-

Metabolic Studies: Labeled compounds can be used to trace the metabolic fate of a molecule in biological systems.

-

Pharmacokinetic (PK) Studies: The use of stable isotope-labeled drugs allows for the simultaneous administration of the labeled and unlabeled drug, enabling precise determination of key PK parameters.

-

Internal Standards: Due to its similar chemical behavior and different mass, 1-Hexen-3-one-d3 is an ideal internal standard for the quantification of 1-Hexen-3-one in various matrices using techniques like GC-MS or LC-MS.

Signaling Pathways and Experimental Workflows

While 1-Hexen-3-one itself is a volatile organic compound and not typically involved in signaling pathways as a primary messenger, its metabolites could potentially interact with various cellular pathways. The primary utility of its deuterated form is in analytical workflows.

Caption: Experimental workflow for 1-Hexen-3-one-d3.

The diagram above illustrates a typical workflow, starting from the synthesis and purification of 1-Hexen-3-one-d3, followed by its analytical characterization, and finally its application as an internal standard in various research studies.

Caption: Logical relationship of 1-Hexen-3-one-d3 synthesis and use.

This diagram shows the logical progression from the starting material, 1-Hexen-3-one, through the deuterium exchange reaction to form the desired labeled compound, 1-Hexen-3-one-d3, which is then utilized in various research applications.

References

Synthesis of Deuterated 1-Hexen-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are essential tools in pharmaceutical and chemical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of a drug by slowing its metabolism, a concept utilized in the development of deuterated drugs.[1] Furthermore, deuterated analogs serve as ideal internal standards for quantitative analysis due to their similar chemical properties to the unlabeled analyte but distinct mass.[2] 1-Hexen-3-one, a simple α,β-unsaturated ketone, serves as a model substrate for demonstrating common deuteration techniques. This guide will focus on the synthesis of 1-Hexen-3-one deuterated at the α'-position (C4), specifically 1-Hexen-3-one-4,4-d2, and potentially at the γ-position (C1) through base-catalyzed H/D exchange.

Synthetic Approach: Base-Catalyzed Hydrogen-Deuterium Exchange

The most straightforward and cost-effective method for deuterating ketones with acidic α-hydrogens is through base-catalyzed hydrogen-deuterium exchange using deuterium oxide (D₂O) as the deuterium source.[3][4] The reaction proceeds via the formation of an enolate intermediate, which is then protonated (or in this case, deuterated) by the deuterated solvent. For α,β-unsaturated ketones like 1-Hexen-3-one, deuteration can occur at both the α'-position (adjacent to the carbonyl) and the γ-position due to the extended conjugation of the enolate.[3]

Reaction Mechanism

The base abstracts an acidic proton from the α'-carbon to form a resonance-stabilized enolate. This enolate can then be deuterated by D₂O at either the α'-carbon or the γ-carbon. The process can be repeated to achieve higher levels of deuteration.

Caption: General mechanism of base-catalyzed deuteration of 1-Hexen-3-one.

Experimental Protocol (Representative)

This protocol is a representative procedure adapted from general methods for the base-catalyzed deuteration of ketones.[1][5] Optimization may be required to achieve desired yield and isotopic enrichment for 1-Hexen-3-one.

Materials and Reagents

-

1-Hexen-3-one (≥90% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (or other suitable base like sodium methoxide)

-

Anhydrous diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add a small, pre-weighed piece of sodium metal to chilled deuterium oxide (D₂O) with stirring. The reaction is exothermic. Prepare a 0.1 M to 1 M solution as required.

-

Deuteration Reaction: To a solution of 1-Hexen-3-one in an excess of D₂O, add the prepared NaOD solution (e.g., 0.1 to 0.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for a period of 12 to 48 hours. The reaction progress can be monitored by taking aliquots and analyzing by ¹H NMR to observe the disappearance of the α'- and γ-proton signals.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude deuterated 1-Hexen-3-one can be purified by vacuum distillation to afford the final product.

Caption: Experimental workflow for the synthesis of deuterated 1-Hexen-3-one.

Data Presentation

The following table summarizes typical quantitative data expected for the base-catalyzed deuteration of α,β-unsaturated ketones, based on literature values for analogous compounds.[6][7] Actual results for 1-Hexen-3-one may vary.

| Parameter | Expected Value | Method of Determination | Reference(s) |

| Chemical Yield | 70-95% | Gravimetric analysis after purification | [7] |

| Isotopic Purity (D-incorporation) | >95% | ¹H NMR, ²H NMR, Mass Spectrometry | [2][8][9] |

| α'-Position Deuteration | High | ¹H and ¹³C NMR Spectroscopy | [6] |

| γ-Position Deuteration | Variable | ¹H and ¹³C NMR Spectroscopy | [3] |

Characterization and Isotopic Purity Analysis

Accurate determination of the isotopic enrichment and the position of deuterium incorporation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.[2][8]

-

¹H NMR Spectroscopy: The degree of deuteration can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-exchangeable proton signal in the molecule.[9]

-

²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated positions. Quantitative ²H NMR can be used for accurate determination of isotopic abundance.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can distinguish between the unlabeled compound and its deuterated isotopologues, allowing for the calculation of the overall isotopic enrichment.[2]

Conclusion

The synthesis of deuterated 1-Hexen-3-one can be effectively achieved through a base-catalyzed hydrogen-deuterium exchange reaction with deuterium oxide. This method offers a practical and scalable approach for producing this valuable labeled compound. Careful control of reaction conditions and thorough characterization using modern analytical techniques are essential to ensure high chemical and isotopic purity. This guide provides a solid foundation for researchers to develop and optimize the synthesis of deuterated 1-Hexen-3-one for their specific research needs.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Fragmentation Pathways of 1-Hexen-3-one-d3: A Mass Spectrometry Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation of 1-Hexen-3-one, with a specific focus on its deuterated analogue, 1-Hexen-3-one-d3. Understanding these fragmentation patterns is crucial for structural elucidation, metabolite identification, and the development of quantitative assays in various scientific disciplines.

Core Fragmentation of 1-Hexen-3-one

The mass spectrum of 1-Hexen-3-one is characterized by a series of distinct fragment ions resulting from well-established rearrangement and cleavage reactions. The interpretation of this spectrum provides the foundation for understanding the fragmentation of its isotopically labeled counterparts.

Data Presentation: Key Fragment Ions

The electron ionization mass spectrum of 1-Hexen-3-one (C₆H₁₀O, Molecular Weight: 98.14 g/mol ) exhibits several key fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is based on the publicly available NIST Mass Spectrometry Data Center spectrum.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 98 | 25 | [C₆H₁₀O]⁺• | Molecular Ion |

| 69 | 80 | [C₄H₅O]⁺ | α-cleavage (Loss of •C₂H₅) |

| 57 | 100 | [C₃H₅O]⁺ | McLafferty Rearrangement |

| 55 | 75 | [C₄H₇]⁺ | Loss of CO from m/z 83 |

| 41 | 95 | [C₃H₅]⁺ | Allyl Cation |

| 29 | 60 | [C₂H₅]⁺ | Ethyl Cation |

| 27 | 70 | [C₂H₃]⁺ | Vinyl Cation |

Proposed Fragmentation Pathways of 1-Hexen-3-one

The formation of the major fragment ions can be rationalized through several key fragmentation mechanisms, including α-cleavage and the McLafferty rearrangement.

McLafferty Rearrangement

The base peak at m/z 57 is attributed to a classic McLafferty rearrangement. This reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond.

Caption: McLafferty Rearrangement Pathway.

α-Cleavage

The significant peak at m/z 69 results from α-cleavage, where the bond between the carbonyl carbon and the adjacent ethyl group is broken. This is a common fragmentation pathway for ketones.

Caption: α-Cleavage Fragmentation Pathway.

Fragmentation of 1-Hexen-3-one-d3

For the purpose of this guide, we will consider 1-Hexen-3-one deuterated at the C-1 position ([1,1,2-D₃]-1-Hexen-3-one). This isotopic labeling will result in predictable shifts in the m/z values of the fragment ions, providing a powerful tool for mechanistic studies.

Predicted Fragmentation of 1-Hexen-3-one-d3

The introduction of three deuterium atoms at the vinyl group will increase the molecular weight by three mass units. Consequently, the fragment ions containing this labeled portion will also exhibit a corresponding shift in their m/z values.

| Original m/z | Deuterated m/z | Proposed Fragment Ion | Notes on Fragmentation |

| 98 | 101 | [C₆H₇D₃O]⁺• | Molecular Ion |

| 69 | 69 | [C₄H₅O]⁺ | Unchanged, as the deuterated vinyl group is lost. |

| 57 | 60 | [C₃H₂D₃O]⁺ | McLafferty rearrangement product now contains the d3-vinyl group. |

| 55 | 58 | [C₄H₄D₃]⁺ | Fragment retains the deuterated moiety. |

| 41 | 41 | [C₃H₅]⁺ | Unchanged. |

| 29 | 29 | [C₂H₅]⁺ | Unchanged. |

| 27 | 30 | [C₂D₃]⁺ | The vinyl cation is now fully deuterated. |

Visualizing the Deuterated Fragmentation

The logical flow of fragmentation for the deuterated compound can be visualized as follows, highlighting the retention or loss of the deuterium label.

Caption: Logical Flow of 1-Hexen-3-one-d3 Fragmentation.

Experimental Protocols

The following provides a general methodology for the acquisition of electron ionization mass spectra for compounds such as 1-Hexen-3-one and its deuterated analogues.

Sample Introduction and Ionization

-

Sample Preparation: Dissolve a small amount of the analyte (typically 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe for pure samples.

-

Ionization: Subject the vaporized sample to a beam of electrons, typically at an energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation.

Mass Analysis and Detection

-

Mass Analyzer: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the ion abundance.

-

Data Acquisition: The instrument software records the abundance of ions at each m/z value to generate the mass spectrum.

This guide provides a foundational understanding of the mass spectrometric behavior of 1-Hexen-3-one and its deuterated form. The principles and methodologies described herein are applicable to a wide range of research and development activities where detailed molecular characterization is paramount.

Physical characteristics of 1-Hexen-3-one-d3

An In-Depth Technical Guide to the Physical Characteristics of 1-Hexen-3-one-d3

This guide provides a comprehensive overview of the physical characteristics of 1-Hexen-3-one-d3, a deuterated isotopologue of the α,β-unsaturated ketone, 1-hexen-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require detailed information on the properties and characterization of this compound.

Introduction

1-Hexen-3-one-d3 is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification assays and as a tracer in metabolic studies.[1] The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, non-deuterated analogue without significantly altering its chemical properties. Understanding the physical characteristics of 1-Hexen-3-one-d3 is crucial for its proper handling, storage, and application in experimental settings.

Due to the limited availability of experimentally determined physical data for 1-Hexen-3-one-d3, this guide provides data for the non-deuterated parent compound, 1-hexen-3-one, as a close approximation. The primary difference in physical properties is expected to be in the molecular weight and, to a lesser extent, in properties such as boiling point and density.

Chemical Structure and Nomenclature

-

IUPAC Name: hex-1-en-3-one-d3

-

Synonyms: Propyl vinyl ketone-d3, Vinyl propyl ketone-d3

-

Chemical Formula: C₆H₇D₃O

-

CAS Number: Not available for the d3 isotopologue. The CAS number for the non-deuterated form is 1629-60-3.[2][3][4][5]

The position of the three deuterium atoms ("d3") is not uniformly specified across suppliers. A common synthetic route would involve deuteration at the terminal methyl group (position 6). For the purposes of molecular weight calculation in this guide, it is assumed that the deuteration is at this position (1-Hexen-3-one-6,6,6-d3).

Tabulated Physical Characteristics

The following table summarizes the key physical characteristics of 1-Hexen-3-one. The data for 1-Hexen-3-one-d3 is estimated based on the non-deuterated compound, with the molecular weight calculated based on the assumed deuteration at the C6 position.

| Property | 1-Hexen-3-one | 1-Hexen-3-one-d3 (Calculated/Estimated) |

| Molecular Formula | C₆H₁₀O[2][3][4][5] | C₆H₇D₃O |

| Molecular Weight | 98.14 g/mol [2][4] | 101.16 g/mol |

| Boiling Point | 127-129 °C[6] | Expected to be very similar to the non-deuterated form. |

| Melting Point | Not available[6] | Not available |

| Density | 0.840 g/mL[6] | Expected to be slightly higher than the non-deuterated form. |

| Refractive Index | 1.4275[6] | Expected to be very similar to the non-deuterated form. |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | Slightly soluble in water.[7] | Expected to have similar solubility to the non-deuterated form. |

Experimental Protocols for Physical Characterization

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like 1-Hexen-3-one-d3.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Add a small amount of the liquid sample (a few drops) into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer. The bottom of the test tube should be level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube containing the heating oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow but steady stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)

-

Analytical balance

-

Thermometer

Procedure:

-

Carefully clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer using an analytical balance.

-

Fill the pycnometer with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

-

Record the temperature of the liquid.

-

Determine and record the mass of the pycnometer filled with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Spectroscopic Characterization

Deuterium labeling has a significant and predictable effect on mass spectra and Nuclear Magnetic Resonance (NMR) spectra.

4.3.1. Mass Spectrometry (MS)

-

Principle: In mass spectrometry, the molecular ion peak (M+) for 1-Hexen-3-one-d3 will be shifted by +3 m/z units compared to the non-deuterated compound due to the presence of three deuterium atoms.

-

Experimental Workflow:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Compare the observed molecular ion peak with the calculated exact mass of C₆H₇D₃O.

-

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: In ¹H NMR, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. In ²H (Deuterium) NMR, a signal will be observed at the chemical shift corresponding to the position of the deuterium atoms.[8]

-

Experimental Workflow:

-

Dissolve the sample in a suitable deuterated NMR solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum. The absence of a signal at the chemical shift of the protons at the deuterated position confirms the isotopic labeling.

-

If available, acquire a ²H NMR spectrum to directly observe the deuterium signal.

-

Mandatory Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of 1-Hexen-3-one-d3.

Caption: Workflow for the synthesis and characterization of 1-Hexen-3-one-d3.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of 1-Hexen-3-one-d3, leveraging data from its non-deuterated analogue and established experimental protocols. While specific experimental data for the deuterated compound is limited, the provided information and methodologies offer a solid foundation for its use in research and development. The key distinguishing features of 1-Hexen-3-one-d3 are its increased molecular weight and the corresponding shifts in its mass and NMR spectra, which are fundamental to its application as an isotopic tracer and internal standard. Researchers are advised to perform their own characterization to confirm the properties of their specific batch of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Hexen-3-one | C6H10O | CID 15395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexen-3-one [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 1-Hexen-3-one [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 1-Hexen-3-one, 90+%, stab. with 0.5% 4-methoxyphenol | Fisher Scientific [fishersci.ca]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

Technical Guide: NMR Spectral Analysis of 1-Hexen-3-one-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-Hexen-3-one-d3. Due to the absence of publicly available experimental spectra for this specific isotopically labeled compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of its non-deuterated analog, 1-Hexen-3-one, and related compounds. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra of 1-Hexen-3-one-d3.

Introduction

1-Hexen-3-one is a six-carbon α,β-unsaturated ketone.[1][2] The deuterated isotopologue, 1-Hexen-3-one-d3, where the methyl protons of the terminal ethyl group are replaced with deuterium, is a valuable tool in metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based assays. Understanding its NMR spectral characteristics is crucial for its unambiguous identification and for tracking its fate in various chemical and biological systems.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for 1-Hexen-3-one-d3. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data for 1-Hexen-3-one and similar unsaturated ketones.

Table 1: Predicted ¹H NMR Spectral Data for 1-Hexen-3-one-d3 in CDCl₃

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-Hₐ | 5.90 | dd | J(Hₐ,Hₓ) = 17.5 |

| 1-Hₑ | 6.35 | dd | J(Hₑ,Hₓ) = 10.5 |

| 2-Hₓ | 6.15 | dd | J(Hₓ,Hₐ) = 17.5, J(Hₓ,Hₑ) = 10.5 |

| 4-H₂ | 2.50 | t | J = 7.4 |

| 5-H₂ | 1.65 | sextet | J = 7.4 |

| 6-D₃ | 0.95 | s (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for 1-Hexen-3-one-d3 in CDCl₃

| Position | Chemical Shift (δ, ppm) |

| 1 | 128.5 |

| 2 | 136.0 |

| 3 | 201.0 |

| 4 | 42.5 |

| 5 | 17.0 |

| 6 | 12.5 (broad, low intensity) |

Experimental Protocol for NMR Analysis

This section details the methodology for acquiring high-resolution 1D and 2D NMR spectra of 1-Hexen-3-one-d3.

3.1 Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity and free from water.

-

Concentration: Prepare a solution of 1-Hexen-3-one-d3 at a concentration of approximately 10-20 mg/mL.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2 NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

3.3 Data Processing

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick all peaks in both ¹H and ¹³C spectra.

Visualization of NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 1-Hexen-3-one-d3 using the acquired NMR data.

Caption: Workflow for structural elucidation using NMR spectroscopy.

This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists working with 1-Hexen-3-one-d3. The predicted data and detailed experimental protocols will facilitate its unambiguous identification and use in further research.

References

Isotopic Purity of 1-Hexen-3-one-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-one-d3 is the deuterated analogue of 1-Hexen-3-one, a six-carbon unsaturated ketone. The incorporation of deuterium (d3) at the C1 and C2 positions of the vinyl group offers a valuable tool for various research applications, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The stability of the deuterium labels and the precise isotopic purity are critical parameters for the successful application of this molecule. This technical guide provides an in-depth overview of the isotopic purity of 1-Hexen-3-one-d3, including its synthesis, methods for determining isotopic enrichment, and relevant physicochemical properties.

While specific quantitative data on the isotopic purity of commercially available 1-Hexen-3-one-d3 is not publicly available in certificates of analysis, this guide outlines the established methodologies for its synthesis and characterization, providing researchers with the necessary framework to assess and utilize this deuterated compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Hexen-3-one and its deuterated analogue are presented below.

| Property | 1-Hexen-3-one | 1-Hexen-3-one-d3 | Source |

| Molecular Formula | C₆H₁₀O | C₆H₇D₃O | - |

| Molecular Weight | 98.14 g/mol | 101.16 g/mol | - |

| CAS Number | 1629-60-3 | 1335436-53-7 | - |

| Boiling Point | 127-129 °C | Not available | [1] |

| Density | 0.840 g/mL | Not available | [1] |

| Refractive Index | 1.4275 | Not available | [1] |

Synthesis of 1-Hexen-3-one-d3

A plausible synthetic route to 1-Hexen-3-one-d3 involves the deuteration of a suitable precursor. Based on general methods for the synthesis of deuterated α,β-unsaturated ketones, a likely pathway is the reaction of a Grignard reagent with a deuterated α,β-unsaturated aldehyde.

Proposed Synthetic Workflow

Experimental Protocols

Synthesis of 1-Hexen-3-one-d3 (Proposed)

-

Grignard Reaction: Propyl magnesium bromide is reacted with acrolein-d4 in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is typically stirred at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 1-Hexen-3-ol-d4.

-

Oxidation: The resulting deuterated alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to afford 1-Hexen-3-one-d3.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Determination of Isotopic Purity

The isotopic purity of 1-Hexen-3-one-d3 is a critical parameter and is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow for Isotopic Purity

Experimental Protocols for Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The absence or significant reduction of signals corresponding to the vinyl protons (typically in the range of 5.8-6.4 ppm for the non-deuterated compound) would indicate successful deuteration. The integration of any residual proton signals in this region compared to a known internal standard or other non-deuterated protons in the molecule (e.g., the propyl chain) allows for the quantification of isotopic purity.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The presence of a signal in the vinyl region confirms the location of the deuterium labels.

2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak, the relative abundance of the d0, d1, d2, and d3 species can be determined.

| Species | Expected Exact Mass (Da) |

| 1-Hexen-3-one (d0) | 98.0732 |

| 1-Hexen-3-one-d1 | 99.0795 |

| 1-Hexen-3-one-d2 | 100.0857 |

| 1-Hexen-3-one-d3 | 101.0920 |

The isotopic purity is calculated based on the relative intensities of these peaks. For example:

Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Conclusion

While specific batch-to-batch data on the isotopic purity of 1-Hexen-3-one-d3 requires access to a Certificate of Analysis from the supplier, this technical guide provides a comprehensive overview of the methodologies used to synthesize and characterize this important deuterated compound. Researchers and drug development professionals can utilize the described experimental protocols to independently verify the isotopic enrichment and ensure the quality and reliability of 1-Hexen-3-one-d3 for their specific applications. The combination of NMR and high-resolution mass spectrometry remains the gold standard for the unambiguous determination of isotopic purity.

References

In-Depth Technical Guide: 1-Hexen-3-one-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight of 1-Hexen-3-one-d3, a deuterated isotopologue of 1-Hexen-3-one. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a workflow diagram for its preparation and characterization.

Quantitative Data Summary

The molecular weights of 1-Hexen-3-one and its deuterated form, 1-Hexen-3-one-d3, are summarized below. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium atoms. The molecular formula for 1-Hexen-3-one is C₆H₁₀O.[1][2][3][4][5][6]

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Hexen-3-one | C₆H₁₀O | 98.1430 |

| 1-Hexen-3-one-d3 | C₆H₇D₃O | 101.1618 |

| Hydrogen (¹H) | H | 1.0078 |

| Deuterium (²H or D) | D | 2.0141[7] |

Note: The molar mass of 1-Hexen-3-one-d3 is calculated based on the substitution of three hydrogen atoms with deuterium.

Experimental Protocols

Synthesis of 1-Hexen-3-one-d3 (Representative Protocol)

This protocol describes a base-catalyzed hydrogen-deuterium exchange reaction at the α-positions of the ketone.

Materials:

-

1-Hexen-3-one

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-Hexen-3-one (1.0 eq).

-

Add a catalytic amount of a base such as anhydrous potassium carbonate (0.1 eq).

-

Add deuterium oxide (D₂O) in excess (5-10 eq).

-

The reaction mixture is stirred vigorously at room temperature or gently heated under reflux for a period of 12-24 hours to facilitate the hydrogen-deuterium exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α-protons.

-

After the desired level of deuteration is achieved, the reaction mixture is cooled to room temperature.

-

The organic layer is extracted with a suitable organic solvent such as diethyl ether.

-

The organic extracts are combined and washed with brine (saturated NaCl solution) to remove any remaining D₂O and base.

-

The organic layer is dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-Hexen-3-one-d3.

-

If necessary, the product can be purified by distillation or column chromatography.

Analytical Characterization

2.2.1. Mass Spectrometry

Mass spectrometry is used to confirm the incorporation of deuterium by observing the increase in the molecular ion peak.

-

Sample Preparation: A dilute solution of the deuterated ketone is prepared in a suitable volatile solvent.

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) or electrospray ionization mass spectrometer (ESI-MS) can be used.

-

Analysis: The mass spectrum of 1-Hexen-3-one-d3 will show a molecular ion peak (M⁺) at m/z 101, which is three mass units higher than that of the non-deuterated compound (m/z 98). The isotopic distribution pattern will also be indicative of the number of deuterium atoms incorporated.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the position and extent of deuteration.

-

¹H NMR: In the proton NMR spectrum of 1-Hexen-3-one-d3, a significant reduction or disappearance of the signals corresponding to the protons at the α-positions to the carbonyl group will be observed compared to the spectrum of the starting material.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated.

-

¹³C NMR: The carbon-13 NMR spectrum will show changes in the multiplicity of the signals for the carbon atoms attached to deuterium due to C-D coupling.

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and analysis of 1-Hexen-3-one-d3.

Caption: General workflow for the synthesis and analysis of 1-Hexen-3-one-d3.

There is no specific, well-defined signaling pathway in which 1-Hexen-3-one is a key molecule described in the provided search results. It is known as a flavoring agent and has been identified in some natural products.[4][10] Therefore, a diagram of a biological pathway is not included.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 4. 1-Hexen-3-one | C6H10O | CID 15395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 1-hexen-3-one (FDB029634) - FooDB [foodb.ca]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-hexen-3-one, 1629-60-3 [thegoodscentscompany.com]

The Ubiquitous Presence of a Potent Aroma Compound: A Technical Guide to the Natural Occurrence of 1-Hexen-3-one

For Immediate Release

A comprehensive technical guide detailing the natural occurrence of the potent aroma compound, 1-Hexen-3-one, has been compiled for researchers, scientists, and professionals in the drug development industry. This whitepaper provides an in-depth analysis of its presence in various natural sources, quantitative data, detailed experimental protocols for its analysis, and insights into its biosynthetic origins.

1-Hexen-3-one, a volatile organic compound with a characteristic green, fruity, and slightly pungent odor, is a significant contributor to the aroma profile of numerous fruits, vegetables, and other natural products. Its presence is a key factor in the sensory perception and quality of many foods and beverages.

Natural Distribution and Concentration

1-Hexen-3-one has been identified in a diverse range of natural sources. Quantitative data, where available, reveals varying concentrations of this compound, highlighting its role as a key odorant in specific matrices.

| Natural Source | Concentration Range (mg/kg) | Reference |

| Artichoke (Cynara scolymus) | up to 0.00014 | [1] |

| Papaya (Carica papaya L. cv. Red Maradol) | Identified as a key odor-active compound; specific concentration detailed in cited literature. | [2][3][4] |

| Butter | Identified as a volatile compound; specific concentration not consistently reported. | [5][6] |

| Milk | Identified as a volatile compound; specific concentration not consistently reported. | [1] |

| Dill (Anethum graveolens) | Identified as a volatile compound; specific concentration not reported. | [1] |

| Honey | Identified as a volatile compound; specific concentration not consistently reported. | [1] |

| Passion Fruit (Passiflora edulis) | Identified as a volatile compound; specific concentration not consistently reported. | [1] |

Biosynthesis via Lipid Peroxidation

The primary pathway for the formation of 1-Hexen-3-one in plants and other biological systems is through the lipid peroxidation of polyunsaturated fatty acids. This process involves a cascade of enzymatic and non-enzymatic reactions initiated by the oxidation of lipids, primarily linoleic and linolenic acids.

The proposed biosynthetic pathway begins with the action of lipoxygenase (LOX) on a polyunsaturated fatty acid, leading to the formation of a hydroperoxide intermediate. This unstable intermediate can then be cleaved by a hydroperoxide lyase (HPL) to form shorter-chain aldehydes and oxo-acids. Subsequent enzymatic or non-enzymatic reactions, including isomerization and oxidation, can lead to the formation of 1-Hexen-3-one.

Experimental Protocols for Analysis

The analysis of 1-Hexen-3-one in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

General HS-SPME-GC-MS Workflow

A general workflow for the extraction and quantification of 1-Hexen-3-one from a solid or liquid matrix is as follows:

-

Sample Preparation: The sample is homogenized and placed in a sealed vial. For solid samples, a liquid phase (e.g., saturated salt solution) may be added to improve the release of volatiles.

-

Internal Standard Addition: A known amount of a suitable internal standard (e.g., a deuterated analog of the analyte) is added to the sample for accurate quantification.

-

Headspace Extraction (HS-SPME): The vial is incubated at a specific temperature to allow volatile compounds to partition into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace to adsorb the analytes.

-

Gas Chromatography (GC) Separation: The SPME fiber is desorbed in the hot injection port of the GC, and the analytes are separated on a capillary column based on their boiling points and affinities for the stationary phase.

-

Mass Spectrometry (MS) Detection and Quantification: The separated compounds are ionized and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of 1-Hexen-3-one to that of the internal standard.

Detailed Protocol: Analysis of 1-Hexen-3-one in Papaya

The following is a representative protocol based on methodologies reported for the analysis of volatile compounds in papaya fruit:

-

Sample Preparation: A 5 g aliquot of homogenized papaya pulp is placed into a 20 mL headspace vial. A saturated solution of NaCl (1 mL) is added to enhance the release of volatile compounds.

-

Internal Standard: A known concentration of an appropriate internal standard, such as 4-methyl-2-pentanone, is added to the sample.

-

HS-SPME Parameters:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Equilibration Temperature: 60 °C

-

Equilibration Time: 15 min

-

Extraction Time: 30 min

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Oven Temperature Program: Initial temperature of 40 °C held for 3 min, then ramped to 250 °C at a rate of 5 °C/min, and held for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters: Electron ionization at 70 eV, with a scan range of m/z 35-400.

-

Conclusion

1-Hexen-3-one is a naturally occurring volatile compound that plays a crucial role in the aroma of many fruits and food products. Its formation via lipid peroxidation highlights a key biochemical pathway in the development of flavor. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of 1-Hexen-3-one, enabling further research into its sensory impact, biosynthetic regulation, and potential physiological effects. This technical guide serves as a valuable resource for professionals in the fields of food science, natural product chemistry, and drug development.

References

- 1. 1-hexen-3-one, 1629-60-3 [thegoodscentscompany.com]

- 2. Odour-active compounds in papaya fruit cv. Red Maradol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of SDE and SPME for the analysis of volatile compounds in butters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Volatility and Odor Profile of 1-Hexen-3-one-d3

Introduction

1-Hexen-3-one (CAS 1629-60-3) is a volatile organic compound recognized for its distinct green, pungent, and metallic aroma. It is found in various natural sources, including bread, cheese, and artichokes[1]. Its deuterated analogue, 1-Hexen-3-one-d3, is a stable isotope-labeled compound primarily utilized as a tracer in metabolic and pharmacokinetic research to elucidate the biological fate of the parent molecule[2]. Understanding the volatility and odor profile of 1-Hexen-3-one-d3 is crucial for its effective application in such studies, particularly in contexts where sensory perception and atmospheric concentration are relevant.

Volatility Profile

The volatility of a compound is determined by its physicochemical properties, primarily its vapor pressure and boiling point. While specific data for 1-Hexen-3-one-d3 is unavailable, the properties of 1-Hexen-3-one provide a strong baseline.

Table 1: Physicochemical Properties of 1-Hexen-3-one

| Property | Value | Source |

| Molecular Formula | C6H10O | [3][4] |

| Molecular Weight | 98.14 g/mol | [4][5] |

| Boiling Point | 127-130 °C at 760 mmHg | [3][6] |

| Vapor Pressure | 9.91 mmHg at 25 °C | [6][7] |

| Density | 0.840 - 0.855 g/mL at 25 °C | [3][6] |

| Flash Point | 18.89 °C | [6] |

| Water Solubility | 7689 mg/L at 25 °C (estimated) | [6] |

Kinetic Isotope Effect on Volatility:

The substitution of protium (¹H) with deuterium (²H or D) increases the molecular mass. This seemingly minor change can influence intermolecular forces and, consequently, the volatility of a compound. Generally, deuterated compounds exhibit slightly higher boiling points and lower vapor pressures compared to their non-deuterated counterparts. This phenomenon, known as the inverse vapor pressure isotope effect, is attributed to the fact that bonds involving deuterium are slightly stronger and have a lower zero-point energy, requiring more energy to break during vaporization[5][8]. For instance, heavy water (D₂O) has a higher boiling point than normal water (H₂O)[8]. While the effect on a molecule like 1-Hexen-3-one is expected to be subtle, it is a factor to consider in high-precision applications.

Odor Profile

The odor of 1-Hexen-3-one is complex and has been described with a variety of terms.

Table 2: Odor Descriptors for 1-Hexen-3-one

| Odor Descriptor | Prevalence/Note | Source |

| Pungent | 64.2% | [5] |

| Metallic | 57.32% | [5][6] |

| Green | 57.23% | [5][9] |

| Earthy | 46.24% | [5] |

| Ethereal | 41.46% | [5] |

| Spicy | 39.84% | [5] |

| Alliaceous | 38.43% | [5] |

| Burnt | 37.68% | [5] |

| Cooked Vegetable | At 0.10% in propylene glycol | [6] |

Kinetic Isotope Effect on Odor Perception:

The impact of deuteration on odor perception is a subject of ongoing research and debate. The "vibration theory of olfaction" posits that odorant receptors detect the vibrational frequencies of molecules. Since C-D bonds vibrate at a lower frequency than C-H bonds, this theory would predict a discernible difference in odor between isotopologues[10]. However, experimental evidence is mixed. Some studies have shown that humans and insects can distinguish between certain deuterated and non-deuterated compounds, while other studies have found no significant difference[11][12][13]. It is also possible that any perceived differences are not due to vibrational sensing but to other factors like differential transport or metabolism in the olfactory mucus[12]. For 1-Hexen-3-one-d3, it is plausible that its fundamental odor character remains "green" and "pungent," but subtle qualitative or intensity differences might be perceivable by trained sensory panelists.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of volatility and odor profiles.

1. Volatility Determination: Vapor Pressure Measurement (Static Method)

This method directly measures the equilibrium vapor pressure of a substance in a closed system.

-

Apparatus: A thermostatted vacuum-tight sample cell connected to a high-precision pressure transducer.

-

Procedure:

-

A small, purified sample of the compound is placed in the sample cell.

-

The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by several freeze-pump-thaw cycles.

-

The sample cell is placed in a thermostat and allowed to reach thermal equilibrium at a specific temperature.

-

The pressure inside the cell is recorded as the vapor pressure at that temperature.

-

Measurements are repeated at various temperatures to establish a vapor pressure curve.

-

Caption: Workflow for Vapor Pressure Measurement using the Static Method.

2. Odor Profile and Threshold Determination: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

-

Apparatus: A gas chromatograph with a column effluent splitter that directs a portion of the eluent to a heated sniffing port and the remainder to a conventional detector (e.g., a mass spectrometer, MS).

-

Procedure:

-

A dilute solution of the sample in an appropriate solvent is prepared.

-

The sample is injected into the GC.

-

As compounds elute from the GC column, they are simultaneously detected by the MS (for identification) and sniffed by a trained sensory panelist at the olfactometry port.

-

The panelist records the retention time, duration, intensity, and a qualitative description of any detected odor.

-

For odor threshold determination, a series of dilutions of the sample are analyzed (Aroma Extract Dilution Analysis - AEDA). The highest dilution at which an odor is still detected corresponds to the odor activity value or flavor dilution (FD) factor.

-

References

- 1. Vapor pressure - Wikipedia [en.wikipedia.org]

- 2. store.astm.org [store.astm.org]

- 3. ttslaboratuvar.com [ttslaboratuvar.com]

- 4. umsl.edu [umsl.edu]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SOP 15 [engineering.purdue.edu]

- 8. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Revealing water’s secrets: deuterium depleted water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the mechanism of olfactory recognition in the initial stage by modeling the emission spectrum of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensory Perception of Non‐Deuterated and Deuterated Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Olfaction is a chemical sense, not a spectral sense - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Hexen-3-one-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-one is a volatile organic compound and a significant flavor component in various fruits and food products. Accurate quantification of such volatile compounds is crucial in food science, flavor chemistry, and metabolic research. The use of a stable isotope-labeled internal standard, such as 1-Hexen-3-one-d3, is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly in complex matrices. This document provides detailed application notes and protocols for the use of 1-Hexen-3-one-d3 as an internal standard for the quantification of 1-Hexen-3-one by Gas Chromatography-Mass Spectrometry (GC-MS).

Deuterated internal standards are ideal for mass spectrometry-based quantification because they share nearly identical physicochemical properties with their non-deuterated counterparts.[1][2] This similarity ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for matrix effects, sample loss, and instrumental variability.[3]

Physicochemical Properties

A summary of the relevant physicochemical properties of 1-Hexen-3-one and its deuterated analog is presented in Table 1.

| Property | 1-Hexen-3-one | 1-Hexen-3-one-d3 |

| CAS Number | 1629-60-3[4] | 1335436-53-7[5] |

| Molecular Formula | C₆H₁₀O[6] | C₆H₇D₃O[5] |

| Molecular Weight | 98.14 g/mol [4] | 101.16 g/mol [5] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 129-130 °C | - |

| Solubility | Slightly soluble in water | - |

Application: Quantification of 1-Hexen-3-one in Fruit Puree using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This section outlines a detailed protocol for the quantification of 1-Hexen-3-one in a fruit puree matrix, adapted from a validated method for analyzing key aroma volatiles in mangoes.[7][8] This stable isotope dilution assay (SIDA) provides high accuracy and throughput.

Experimental Protocol

1. Materials and Reagents

-

1-Hexen-3-one (analyte standard) (≥98% purity)

-

1-Hexen-3-one-d3 (internal standard)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Fruit puree (e.g., papaya, mango)[9]

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Standard Solution Preparation

-

Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Hexen-3-one and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 1-Hexen-3-one-d3 and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank fruit puree matrix. The concentration range should cover the expected concentration of 1-Hexen-3-one in the samples. A typical range could be 1-100 ng/g.

3. Sample Preparation

-

Weigh 5 g of the fruit puree sample into a 20 mL headspace vial.

-

Add 2 g of sodium chloride to the vial to enhance the release of volatile compounds.

-

Spike the sample with a known amount of the 1-Hexen-3-one-d3 internal standard solution (e.g., 50 ng).

-

Immediately seal the vial with a magnetic screw cap.

-

Vortex the sample for 30 seconds to ensure homogeneity.

4. HS-SPME Procedure

-

Place the sealed vial in a heating block or autosampler incubator set at 50°C.

-

Equilibrate the sample for 15 minutes.

-

Expose the SPME fiber to the headspace of the sample for 30 minutes at 50°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 15°C/min to 250°C, hold for 5 minutes

-

-

MSD Transfer Line: 280°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

6. Data Analysis

-

Identify the retention time of 1-Hexen-3-one and 1-Hexen-3-one-d3 by injecting the individual standards.

-

Select characteristic ions for quantification in SIM mode. For 1-Hexen-3-one (MW 98.14), potential ions are m/z 69, 55, and 98. For 1-Hexen-3-one-d3 (MW 101.16), the corresponding ions would be shifted by +3 Da (m/z 72, 58, and 101).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 1-Hexen-3-one in the samples using the calibration curve.

Expected Performance Data

The following table provides an example of expected validation data for a similar stable isotope dilution assay for volatile compounds.[7]

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/g |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Visualization of Experimental Workflow

Caption: HS-SPME-GC-MS workflow for 1-Hexen-3-one quantification.

Conceptual Signaling Pathway: Metabolism of α,β-Unsaturated Ketones

1-Hexen-3-one is an α,β-unsaturated ketone. The metabolism of such compounds in biological systems often involves detoxification pathways to mitigate their electrophilic reactivity. A primary route is through conjugation with glutathione (GSH), a key intracellular antioxidant.[10][11] This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting GSH adduct can then be further metabolized. For some α,β-unsaturated carbonyls, the carbonyl group of the GSH adduct is reduced by aldo-keto reductases.[10]

Caption: Conceptual metabolic pathway of 1-Hexen-3-one.

References

- 1. researchgate.net [researchgate.net]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Hexen-3-one [webbook.nist.gov]

- 7. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity [jstage.jst.go.jp]

- 11. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1-Hexen-3-one using Stable Isotope Dilution Assay with 1-Hexen-3-one-d3

Abstract

This application note details a robust and sensitive method for the quantification of 1-Hexen-3-one in various matrices using a stable isotope dilution assay (SIDA) with 1-Hexen-3-one-d3 as the internal standard. 1-Hexen-3-one is a volatile organic compound and a known byproduct of lipid peroxidation, making its accurate quantification crucial in food science, environmental analysis, and biomedical research. The described methodology, employing headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS), offers high specificity, accuracy, and precision. This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical technique.

Introduction

1-Hexen-3-one is a six-carbon unsaturated ketone that contributes to the aroma and flavor profiles of various foods and beverages.[1][2][3] It is naturally found in fruits like papaya and is also formed through the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation.[1] As a marker for lipid peroxidation, the concentration of 1-Hexen-3-one can be indicative of oxidative stress in biological systems and spoilage in food products.

Stable isotope dilution analysis is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[4] 1-Hexen-3-one-d3, a deuterated analog of 1-Hexen-3-one, serves as an ideal internal standard as it shares identical chemical and physical properties with the analyte, but is distinguishable by its mass-to-charge ratio in mass spectrometry. This co-elution and similar behavior during sample preparation and analysis correct for matrix effects and variations in instrument response, leading to highly reliable results.

This application note provides a comprehensive guide for the quantitative analysis of 1-Hexen-3-one using 1-Hexen-3-one-d3 in a stable isotope dilution assay.

Key Applications

-

Food and Beverage Industry: Monitoring of off-flavor development and quality control.

-

Environmental Science: Assessment of volatile organic compound (VOC) contamination in air and water.

-

Biomedical Research: Investigation of oxidative stress markers in biological samples.

-

Drug Development: Evaluation of drug-induced oxidative stress.

Data Presentation

The following table summarizes the typical quantitative performance data for the analysis of a similar volatile ketone, 1-octen-3-one, using a validated GC-MS method. These values can be considered as target performance characteristics for the 1-Hexen-3-one assay.[4]

| Parameter | Value |

| Limit of Detection (LOD) | 0.75 ng/L[4] |

| Limit of Quantification (LOQ) | 2.5 ng/L |

| Linearity (r²) | > 0.999[4] |

| Precision (RSD) | < 5%[4] |

| Recovery | 95-105% (typically ~100%)[4] |

| Concentration Range in Wine | 7 to 61 ng/L[4] |

Experimental Protocols

Materials and Reagents

-

1-Hexen-3-one (analytical standard)

-

1-Hexen-3-one-d3 (internal standard)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Sample vials (20 mL headspace vials with magnetic screw caps and PTFE/silicone septa)

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

SPME autosampler

-

Heating and agitation module for SPME

Sample Preparation

-

Aqueous Samples (e.g., beverages, water):

-

Pipette 5 mL of the sample into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial.

-

Spike the sample with 1-Hexen-3-one-d3 internal standard to a final concentration of 50 ng/L.

-

Immediately seal the vial.

-

-

Solid Samples (e.g., food, soil):

-

Weigh 1 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of deionized water.

-

Add 1.5 g of sodium chloride.

-

Spike the sample with 1-Hexen-3-one-d3 internal standard to a final concentration of 50 ng/g.

-

Immediately seal the vial.

-

-

Biological Fluids (e.g., serum, plasma):

-

Thaw the sample on ice.

-

Pipette 1 mL of the sample into a 20 mL headspace vial.

-

Add 4 mL of deionized water and 1.5 g of sodium chloride.

-

Spike the sample with 1-Hexen-3-one-d3 internal standard to a final concentration of 50 ng/mL.

-

Immediately seal the vial.

-

HS-SPME Procedure

-

Place the sealed vials in the autosampler tray.

-

Equilibrate the sample at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

-

Retract the fiber and immediately transfer it to the GC injection port for thermal desorption.

GC-MS Analysis

-

Injector Temperature: 250°C

-

Desorption Time: 5 minutes (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 250°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Hexen-3-one (Analyte): m/z 55, 69, 98[5]

-

1-Hexen-3-one-d3 (Internal Standard): m/z 58, 72, 101

-

Quantification

Construct a calibration curve by analyzing a series of standards containing known concentrations of 1-Hexen-3-one and a fixed concentration of 1-Hexen-3-one-d3. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 1-Hexen-3-one in the samples can then be determined from this calibration curve.

Mandatory Visualizations

Signaling Pathway

References

Application Note: Quantification of Volatile Carbonyl Compounds in Aqueous Matrices by LC-MS/MS Using 1-Hexen-3-one-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of volatile carbonyl compounds in aqueous samples. Due to the inherent volatility and poor ionization efficiency of small carbonyls, a derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. This procedure converts the target analytes into their corresponding 2,4-dinitrophenylhydrazone derivatives, which exhibit excellent chromatographic retention and ionization characteristics. The method incorporates 1-Hexen-3-one-d3 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis who require reliable quantification of volatile aldehydes and ketones.

Introduction

The analysis of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, food science, and clinical diagnostics. Traditionally, gas chromatography-mass spectrometry (GC-MS) has been the technique of choice for VOC analysis.[1][2] However, LC-MS/MS offers advantages in the analysis of certain classes of compounds, particularly polar and thermally labile molecules.[3] For volatile aldehydes and ketones, direct analysis by LC-MS/MS is challenging due to their poor retention on reversed-phase columns and inefficient ionization by electrospray (ESI) or atmospheric pressure chemical ionization (APCI).[4][5]

To overcome these limitations, chemical derivatization is a widely adopted strategy.[5][6] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method for converting carbonyl compounds into stable, non-volatile derivatives.[7][8][9] The resulting DNPH-hydrazones possess a chromophore suitable for UV detection and, more importantly for this application, are readily ionized in negative ion mode ESI-MS/MS, allowing for highly selective and sensitive quantification.[4][10][11]

This application note provides a detailed protocol for the derivatization of volatile carbonyls with DNPH, followed by their quantification using a triple quadrupole LC-MS/MS system. The use of a deuterated internal standard, 1-Hexen-3-one-d3, which undergoes the same derivatization and analytical process as the target analytes, corrects for variations in sample preparation and matrix effects, thereby enhancing the reliability of the results.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Hydrochloric Acid (HCl).

-

Standards: Formaldehyde, Acetaldehyde, Acetone, Propanal, Butanal, Hexanal, 1-Hexen-3-one, and 1-Hexen-3-one-d3.

-

Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with catalytic acid).

-

Solid Phase Extraction (SPE): C18 cartridges for sample cleanup.[8]

Sample Preparation and Derivatization

-

Sample Collection: Collect 1 mL of the aqueous sample in a 2 mL autosampler vial.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of 1-Hexen-3-one-d3 in acetonitrile to each sample, vortex to mix.

-

Derivatization Reaction: Add 100 µL of the DNPH solution to the vial. Cap the vial and vortex thoroughly.

-

Incubation: Incubate the mixture at 40°C for 60 minutes to ensure complete derivatization.

-

Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a quenching agent like sodium sulfite.

-

Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove excess DNPH and other interferences.[8] Elute the derivatized analytes with acetonitrile.

LC-MS/MS Analysis

-

LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended for the separation of DNPH derivatives.[9][12]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-